BI-2852

KRAS Pan-RAS inhibitor Protein-Protein Interaction

BI-2852 is a non-covalent pan-KRAS inhibitor that uniquely binds the switch I/II (SI/II) pocket with nanomolar affinity, enabling broad-spectrum activity across KRAS mutants (G12D, G12V, and wild-type) in both active and inactive conformations. It blocks all GEF, GAP, and effector interactions—driving potent MAPK/PI3K pathway inhibition and antiproliferative effects in PDAC and colorectal cancer models. With a validated NanoBRET cellular target engagement IC50 of 422 nM, BI-2852 is the definitive chemical probe for non-G12C KRAS research. For studies requiring pan-KRAS inhibition or G12D/G12V-specific pathway interrogation, this compound is mechanistically essential.

Molecular Formula C31H28N6O2
Molecular Weight 516.6 g/mol
Cat. No. B2544941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-2852
Molecular FormulaC31H28N6O2
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CNCC4=C(C5=CC=CC=C5N4)C6C7=C(C=CC(=C7)O)C(=O)N6
InChIInChI=1S/C31H28N6O2/c1-36-16-21(33-18-36)17-37-11-10-20-7-6-19(12-28(20)37)14-32-15-27-29(24-4-2-3-5-26(24)34-27)30-25-13-22(38)8-9-23(25)31(39)35-30/h2-13,16,18,30,32,34,38H,14-15,17H2,1H3,(H,35,39)/t30-/m0/s1
InChIKeyJYEQLXOWWLNVDX-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BI-2852 (CAS 2375482-51-0): A Non-Covalent KRAS Switch I/II Pocket Inhibitor for Pan-RAS Mutant Research [1]


BI-2852 is a non-covalent, small-molecule KRAS inhibitor discovered through structure-based drug design that binds with nanomolar affinity to the switch I/II (SI/II) pocket on RAS proteins [1]. This compound is mechanistically distinct from covalent KRAS^G12C inhibitors, as it targets a different pocket present in both the active (GTP-bound) and inactive (GDP-bound) conformations of KRAS [1]. By occupying this pocket, BI-2852 blocks all critical protein-protein interactions—with GEFs, GAPs, and downstream effectors—leading to the inhibition of both MAPK and PI3K signaling pathways and exerting antiproliferative effects in KRAS-mutant cells [1].

Why BI-2852 Cannot Be Substituted by Generic KRAS^G12C Inhibitors for Pan-RAS Studies [1]


While covalent KRAS^G12C inhibitors like sotorasib and BI-0474 offer high potency against a single mutant, their binding site (switch II pocket) is only accessible in the inactive, GDP-bound state of the KRAS^G12C mutant protein [1]. This mutation-specific and conformation-restricted mechanism renders them ineffective against other common KRAS mutants (e.g., G12D, G12V) or wild-type KRAS. BI-2852, by contrast, targets the distinct switch I/II pocket, which is conserved across active and inactive conformations of all KRAS isoforms, enabling it to function as a pan-KRAS inhibitor [1]. Therefore, substituting BI-2852 with a KRAS^G12C-specific inhibitor in a research setting would fundamentally alter the experimental outcome, failing to interrogate the broader biology of RAS signaling in non-G12C mutant models.

Quantitative Differentiation of BI-2852 from Leading KRAS Inhibitors


Pan-Mutant Affinity vs. Mutation-Specific Inhibition by Covalent KRAS^G12C Inhibitors

BI-2852 exhibits binding affinity for the KRAS^G12D mutant (KD = 740 nM) that is 100-fold weaker than the potency of the covalent KRAS^G12C inhibitor BI-0474 against its target (IC50 = 7.0 nM) [1][2]. However, BI-2852's key differentiation lies in its broad mutant coverage. BI-0474, sotorasib, and adagrasib are exquisitely selective for the KRAS^G12C mutant and show no activity against other mutants like G12D or G12V [3]. In contrast, BI-2852 binds to a conserved pocket present in both active and inactive forms of KRAS, enabling it to inhibit multiple mutants and wild-type KRAS, a property covalent G12C inhibitors lack [1].

KRAS Pan-RAS inhibitor Protein-Protein Interaction

Direct Comparison of Cellular Antiproliferative Activity in KRAS^G12C vs. Pan-KRAS Models

In a head-to-head cellular study, the pan-KRAS inhibitor BI-2865 demonstrated comparable antiproliferative activity to the covalent KRAS^G12C inhibitors BI-0474 and sotorasib in KRAS^G12C-expressing BaF3 cells . This demonstrates that pan-KRAS inhibitors can achieve similar efficacy to mutation-specific inhibitors in G12C-mutant contexts, while offering the additional advantage of activity against other KRAS mutants where G12C inhibitors are completely inactive .

Antiproliferative Activity KRAS G12C Pan-KRAS

Potency Comparison in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines

A comparative study in PDAC cell lines evaluated the antiproliferative potency of two pan-KRAS inhibitors, BI-2852 and BAY-293. Both compounds exhibited similar efficacy, with IC50 values of approximately 1 μM across a panel of PDAC models [1]. This demonstrates that within the pan-KRAS inhibitor class, BI-2852 is a competitive and effective chemical probe for PDAC research.

Pancreatic Cancer PDAC Antiproliferative

Binding Affinity Selectivity for KRAS^G12D over Wild-Type KRAS

BI-2852 exhibits preferential binding to the oncogenic KRAS^G12D mutant, showing a ~10-fold higher affinity (KD = 740 nM) compared to wild-type KRAS (KD = 7.5 μM) . This selectivity for the mutant over the wild-type protein is a favorable property for a chemical probe, as it suggests a degree of targeting towards the disease-relevant form of the protein.

KRAS G12D Binding Affinity Selectivity

Functional Selectivity: Potency Against KRAS Interactions with Effectors CRAF and PI3Kα

BI-2852 inhibits the interaction between GTP-bound KRAS and its key downstream effectors CRAF and PI3Kα. The compound shows a markedly lower IC50 for inhibiting the KRAS^G12C-CRAF interaction (80 nM) compared to the KRAS^G12D-CRAF interaction (770 nM) . This functional selectivity suggests BI-2852 may differentially impact downstream signaling pathways depending on the specific KRAS mutation, a nuance important for precise pathway interrogation.

Effector Interaction CRAF PI3Kα

Intracellular Target Engagement Quantified by NanoBRET Assay

In a cellular NanoBRET target engagement assay, BI-2852 demonstrated an IC50 of 422 nM for binding to full-length KRAS in live HEK293 cells [1]. This cellular activity confirms that the compound can engage its target in a complex intracellular environment, bridging the gap between biochemical binding data and functional cellular readouts.

Target Engagement NanoBRET Cellular Activity

Optimal Research and Procurement Applications for BI-2852 Based on Quantitative Evidence


Investigating KRAS Biology in Non-G12C Mutant Cancer Models

BI-2852 is uniquely positioned for research involving KRAS mutants other than G12C, such as G12D and G12V. As a pan-KRAS inhibitor, it binds to the conserved switch I/II pocket, a feature not shared by the mutation-specific, covalent KRAS^G12C inhibitors like sotorasib and BI-0474 . Studies requiring inhibition of KRAS signaling in G12D-driven pancreatic or colorectal cancer cells should procure BI-2852, as G12C-specific compounds are functionally inert in these contexts .

Pancreatic Ductal Adenocarcinoma (PDAC) Drug Discovery

For PDAC research, where KRAS mutations are nearly ubiquitous, BI-2852 is a validated chemical probe. It has demonstrated potent antiproliferative activity (IC50 ≈ 1 μM) in PDAC cell lines, comparable to the alternative pan-KRAS inhibitor BAY-293 . Its well-characterized mechanism of blocking all GEF, GAP, and effector interactions provides a clear rationale for use in target validation and pathway dissection studies in PDAC [1].

Elucidating Differential Effector Pathway Engagement

BI-2852 exhibits mutant-dependent potency in inhibiting KRAS interactions with downstream effectors, such as a 9.6-fold lower IC50 for disrupting the KRAS^G12C-CRAF interaction (80 nM) compared to KRAS^G12D-CRAF (770 nM) . This property makes BI-2852 an invaluable tool for researchers seeking to understand how different KRAS mutants differentially signal through the MAPK (CRAF) and PI3K pathways. Studies designed to deconvolute these signaling biases should prioritize BI-2852.

Cellular Target Engagement and Occupancy Studies

The validated NanoBRET assay, which reports an IC50 of 422 nM for BI-2852 binding to KRAS in live cells, establishes this compound as a benchmark for target engagement studies . Researchers developing or validating novel KRAS-targeting modalities can use BI-2852 as a reference inhibitor to calibrate assay windows, confirm target expression, and benchmark the cellular activity of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for BI-2852

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.